molecular formula C15H15NO B14392279 3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine CAS No. 88321-59-9

3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine

Cat. No.: B14392279
CAS No.: 88321-59-9
M. Wt: 225.28 g/mol
InChI Key: YRJKIPMQCQOYSL-UHFFFAOYSA-N
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Description

3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine is an organic compound that features a pyridine ring substituted with a phenyl group and an allyloxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine typically involves the reaction of 3-pyridinemethanol with phenyl allyl ether under specific conditions. The reaction may be catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the double bond in the allyl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the phenyl group is attached to the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-propyn-1-ol
  • Pyridine, 3-methyl-2-phenyl-
  • Pyridine, 3-phenyl-

Uniqueness

3-{Phenyl[(prop-2-en-1-yl)oxy]methyl}pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

88321-59-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-[phenyl(prop-2-enoxy)methyl]pyridine

InChI

InChI=1S/C15H15NO/c1-2-11-17-15(13-7-4-3-5-8-13)14-9-6-10-16-12-14/h2-10,12,15H,1,11H2

InChI Key

YRJKIPMQCQOYSL-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(C1=CC=CC=C1)C2=CN=CC=C2

Origin of Product

United States

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